Methyl 1-butylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-butylcyclopentane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and they only contain carbon-hydrogen bonds and carbon-carbon single bonds . This compound is characterized by a cyclopentane ring substituted with a butyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butylcyclopentane-1-carboxylate typically involves the esterification of 1-butylcyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1-butylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: Research into its potential as a drug intermediate or in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which methyl 1-butylcyclopentane-1-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Methyl cyclopentane: A cyclopentane ring with a methyl group substitution.
Butyl cyclopentane: A cyclopentane ring with a butyl group substitution.
Uniqueness
Methyl 1-butylcyclopentane-1-carboxylate is unique due to the presence of both a butyl group and a carboxylate ester group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
62410-34-8 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl 1-butylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-4-7-11(10(12)13-2)8-5-6-9-11/h3-9H2,1-2H3 |
InChI Key |
WBEVGYGEJHUARK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC1)C(=O)OC |
Origin of Product |
United States |
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